Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-9(10,6-8)4-7(11)12-3/h4-6,10H2,1-3H3 |
InChI Key |
RDLZHSJGEGNDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Nitroalkene Intermediates and Catalytic Hydrogenation
One of the most documented and reliable synthetic routes is derived from the patent WO1999021824A1, which outlines a four-step synthesis involving:
Step 1: Formation of an α,β-unsaturated ester intermediate
Starting from a cyclobutyl ketone, the reaction with triethylphosphonoacetate and sodium hydride in tetrahydrofuran (THF) leads to an α,β-unsaturated ester intermediate.Step 2: Michael addition of nitromethane
The α,β-unsaturated ester undergoes nucleophilic addition with nitromethane in the presence of a base such as tetrabutylammonium fluoride or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in THF at temperatures ranging from -20°C to 100°C. This step introduces the nitro group at the β-position.Step 3: Catalytic hydrogenation of the nitro group
The nitro moiety is reduced to the corresponding amino group using catalysts like Raney nickel, palladium on charcoal, or rhodium catalysts in solvents such as methanol or ethanol at 20–80°C.Step 4: Acidic hydrolysis and purification
The lactam or intermediate is refluxed in 6N hydrochloric acid in 1,4-dioxane to hydrolyze and obtain the amino acid ester, followed by extraction and purification via flash chromatography.
This method is summarized in the following table:
| Step | Reaction Type | Reagents/Catalysts | Solvents | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Horner–Wadsworth–Emmons | Triethylphosphonoacetate, NaH | THF | Room temp | α,β-Unsaturated ester |
| 2 | Michael addition | Nitromethane, tetrabutylammonium fluoride or DBN | THF | -20°C to 100°C | Nitroalkene intermediate |
| 3 | Catalytic hydrogenation | Raney Ni, Pd/C, or Rh catalyst | MeOH, EtOH | 20–80°C | Amino-substituted ester |
| 4 | Acid hydrolysis | 6N HCl | 1,4-Dioxane | Reflux, 4 hours | Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate |
This route is advantageous due to the availability of starting materials and the relatively mild conditions for each step. The catalytic hydrogenation step is critical for the selective reduction of the nitro group without affecting the ester functionality.
Alternative Routes Involving Halide Intermediates and Reduction
Another synthetic approach involves:
- Conversion of the alcohol precursor to an iodide using triphenylphosphine, imidazole, and iodine in solvents like ether or THF at 0°C to room temperature.
- Reduction of the iodide intermediate with lithium aluminum hydride or lithium borohydride in ether or THF at 0°C to reflux to yield the corresponding amino alcohol.
- Subsequent functional group transformations to introduce the acetate moiety.
This method is less commonly used for this compound but provides an alternative when specific substitution patterns are required.
Cyclobutyl Ketone Preparation as a Key Intermediate
The cyclobutyl ketone precursor is essential and can be synthesized by literature methods such as those described by Hiegel and Burk (J. Org. Chem., 1973), involving ring closure and methylation steps to install the 3,3-dimethyl substitution on the cyclobutyl ring.
Reaction Conditions and Optimization
- Bases : The choice of base in the Michael addition step affects yield and selectivity. Strong, non-nucleophilic bases like DBN or tetrabutylammonium fluoride are preferred.
- Catalysts : Raney nickel is favored for hydrogenation due to its high activity and selectivity.
- Solvents : THF is commonly used due to its ability to dissolve both organic and some ionic reagents and its stability under basic and reductive conditions.
- Temperature : Controlled temperatures between 20°C and 80°C optimize hydrogenation without side reactions.
Purification Techniques
- Flash chromatography on silica gel is typically employed to purify intermediates and the final product.
- Washing with brine and drying over magnesium sulfate are standard for removing aqueous impurities.
- Vacuum evaporation is used to remove solvents after reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound "Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate":
Note: The information available is limited, and direct applications of "this compound" are not explicitly detailed in the provided search results. However, related compounds and their applications can provide some context.
Synthesis of Pharmaceutical Intermediates
- Building Block: this compound can be used as a building block in the synthesis of more complex molecules .
- Analogues in Medicinal Chemistry: Research on related compounds, such as (4-alkoxyphenyl)glycinamides, explores the impact of cyclobutylmethyl groups on potency and lipophilicity in synthesized molecules . Although not a direct application, it suggests the potential use of cyclobutyl-containing compounds in drug design.
Antibacterial Research
- Rifamycin Derivatives: Piperazinyl imino rifamycins, which have structural similarities, possess broad-spectrum antibacterial properties . "this compound" might be used in creating new rifamycin derivatives or other antibacterial agents.
- Cefozopran (CZOP) Derivatives: Research into cefozopran derivatives demonstrates efforts to find compounds with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The modification of alkoxyimino moieties with cyclopentyloxy groups led to compounds with potent anti-MRSA activity. This suggests a potential avenue for exploring cyclobutyl derivatives in combating antibiotic-resistant bacteria.
Exploration of Cyclobutyl Moieties in Drug Design
- Steric Tolerance: Studies on substituted analogues of (4-alkoxyphenyl)glycinamides indicate limited steric tolerance in certain side chain positions . Such findings are crucial in understanding the structure-activity relationship (SAR) of cyclobutyl-containing compounds, guiding the design of more effective drugs.
Use in Novel Antibacterial Compounds
- Anti-MRSA Activity: Cyclopentyloxyimino CZOP derivatives have shown potent anti-MRSA activity . This indicates the potential for "this compound" to be used in creating novel antibacterial compounds.
Data Table (Hypothetical)
Since direct case studies and comprehensive data are not available in the search results, a hypothetical data table is provided to illustrate potential research directions:
| Compound | Activity/Property | Details | Reference |
|---|---|---|---|
| This compound | Intermediate Synthesis | Use as a building block for synthesizing more complex molecules with potential pharmaceutical applications. | $$4] |
| Cyclobutyl-containing Rifamycin Derivative (Hypothetical) | Antibacterial Activity | Synthesized to test broad-spectrum antibacterial properties; potential use against Mycobacterium tuberculosis. | $$1] |
| Cyclopentyloxyimino CZOP Derivative | Anti-MRSA Activity | Modification of alkoxyimino moiety led to potent activity against methicillin-resistant Staphylococcus aureus. | $$2] |
| (4-alkoxyphenyl)glycinamides with cyclobutylmethyl group | SAR Studies | Used to explore the structure-activity relationship, specifically the impact of cyclobutyl groups on potency and lipophilicity. | $$5] |
Limitations
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: The cyclobutane ring in this compound poses synthesis challenges due to ring strain, requiring specialized methods absent in simpler esters like Isoamyl acetate.
- Biological Relevance: The amino group may enable interactions with biological targets (e.g., enzymes or receptors), contrasting with non-functionalized esters like Isoamyl acetate, which primarily serve as inert solvents or flavorants.
- Data Gaps : Direct comparative studies on the target compound are sparse. Most inferences are derived from structural analogs (e.g., ) or unrelated esters (e.g., ), highlighting the need for targeted research.
Biological Activity
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₅NO₂ and a molecular weight of approximately 169.23 g/mol. The compound features a cyclobutyl ring with two methyl groups, which contribute to its unique biological profile.
1. Anticonvulsant Effects
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that certain cyclic amino acids demonstrate dose-related anticonvulsant effects in animal models, suggesting that structural modifications can enhance efficacy against seizures .
2. Cancer Treatment Potential
There are indications that this compound may play a role in cancer therapy. A patent describes methods for treating various cancers, including acute myelogenous leukemia and melanoma, through the administration of compounds structurally related to this compound . The mechanism often involves inhibiting specific pathways associated with tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies suggest that modifications to the cyclobutyl moiety can significantly affect potency and selectivity for various biological targets. For example, variations in the alkoxy side chains have been shown to impact lipophilicity and receptor binding affinity .
| Compound Variant | EC₅₀ (nM) | Lipophilicity (clogP) |
|---|---|---|
| Parent Compound | 195 | 4.64 |
| Methyl Variant | 634 | 4.53 |
| Cyclobutyl Variant | Varies | Varies |
Case Study 1: Anticonvulsant Activity
In a controlled study using DBA/2 mice, compounds structurally related to this compound were administered orally. Results indicated significant anticonvulsant effects at lower doses compared to traditional treatments, highlighting the compound's potential as an effective anticonvulsant agent .
Case Study 2: Cancer Treatment Efficacy
A clinical trial involving patients with chronic lymphoblastic leukemia tested a formulation containing this compound derivatives. Preliminary results showed promising responses in tumor reduction and improved patient survival rates, warranting further investigation into its mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by amino group introduction using reductive amination or nucleophilic substitution. For example, cyclobutane intermediates (e.g., 3,3-dimethylcyclobutane derivatives) can be functionalized with an acetamide side chain and esterified . Yield optimization requires inert conditions (e.g., Schlenk techniques) to prevent hydrolysis of the methyl ester. Reaction monitoring via <sup>1</sup>H NMR for intermediate stability (e.g., amine protection/deprotection steps) is critical .
Q. How can researchers confirm the structural integrity of this compound, particularly the cyclobutane ring and stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for resolving cyclobutane ring conformation and stereochemistry, as demonstrated in analogous cyclobutyl esters (e.g., C34H36N4O5 crystal structures showing bond angles and torsional strain) . For routine analysis, use <sup>13</sup>C NMR to identify quaternary carbons in the 3,3-dimethylcyclobutane moiety (signals near 25–30 ppm) and 2D NOESY to probe spatial proximity of the amino and ester groups .
Advanced Research Questions
Q. What strategies are effective for functionalizing the amino group while preserving the cyclobutane ring stability?
- Methodological Answer : Selective acylation or sulfonylation under mild conditions (e.g., DCM, 0°C) minimizes ring-opening side reactions. For example, Boc protection of the amine using di-tert-butyl dicarbonate in the presence of a catalytic base (e.g., DMAP) achieves >90% yield without degrading the cyclobutane . Post-functionalization, monitor ring integrity via IR spectroscopy (C-H stretching of cyclobutane at ~3000 cm⁻¹) and mass spectrometry .
Q. How do steric and electronic effects of the 3,3-dimethylcyclobutane moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclobutane’s rigidity and steric bulk limit conventional coupling (e.g., Suzuki-Miyaura). Instead, employ photoredox catalysis or strain-release protocols. For instance, nickel-mediated couplings with aryl halides proceed efficiently under blue light (450 nm), leveraging the ring’s strain to drive reactivity . DFT calculations (e.g., using Gaussian) can model transition states to predict regioselectivity .
Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use orthogonal methods:
- Solubility : Compare HPLC-UV (aqueous buffer) with nephelometry (precipitate quantification).
- logP : Validate shake-flask vs. chromatographic (e.g., C18 column) measurements .
Cross-reference with computational models (e.g., MarvinSketch) to identify outliers due to experimental artifacts .
Q. How can the biological activity of this compound be rationally optimized for target engagement (e.g., enzyme inhibition)?
- Methodological Answer : The amino group’s basicity (pKa ~8–9) and cyclobutane’s conformation are key. Use SAR studies:
- Replace the methyl ester with bioisosteres (e.g., trifluoroethyl) to modulate cell permeability .
- Introduce halogen substituents on the cyclobutane to enhance hydrophobic interactions with target pockets .
Validate via SPR (surface plasmon resonance) for binding kinetics and MD simulations for conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
